3-Desmorpholinyl-3-hydroxyethylamino Gefitinib
Overview
Description
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is a derivative of gefitinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. This compound is characterized by the absence of the morpholine ring present in gefitinib, replaced by a hydroxyethylamino group. The molecular formula of this compound is C20H22ClFN4O3, and it has a molecular weight of 420.87 g/mol .
Mechanism of Action
Target of Action
The primary target of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound is an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby blocking EGFR signaling . This inhibition prevents the autophosphorylation of the receptor, reduces tyrosine kinase activity, and inhibits cell proliferation .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It perturbs signal transduction pathways, apoptosis, cell cycle, FOXO-mediated transcription, p53 signaling pathway, and metabolic pathways . The inhibition of EGFR leads to the blockage of further signal transduction and downstream effects such as cell proliferation, angiogenesis, and reduced apoptosis .
Pharmacokinetics
This compound is metabolized by hepatic microsomal enzymes in vivo . It is mainly metabolized by CYP3A4 and CYP2D6 , and its metabolites include M537194 and M523595 . The pharmacokinetics of the compound can be influenced by other drugs. For example, apatinib has been shown to inhibit the metabolism of gefitinib, leading to an increase in the AUC and Cmax of gefitinib .
Result of Action
The result of the compound’s action at the molecular level is the inhibition of EGFR tyrosine kinase activity, which leads to a decrease in the proliferation of cancer cells . At the cellular level, this results in reduced tumor growth and potentially tumor shrinkage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other drugs (as in the case of apatinib), the patient’s metabolic profile, and the specific genetic makeup of the tumor cells . Understanding these factors is crucial for optimizing treatment strategies.
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib involves multiple steps, starting from the basic structure of gefitinib. The key steps include:
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving 3-chloro-4-fluoroaniline and other intermediates.
Introduction of the Hydroxyethylamino Group: The morpholine ring in gefitinib is replaced by a hydroxyethylamino group through nucleophilic substitution reactions.
Final Assembly: The final product is obtained by coupling the modified quinazoline core with the hydroxyethylamino group under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the quinazoline core and the hydroxyethylamino intermediate.
Purification: The crude product is purified using techniques such as recrystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib undergoes various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro and fluoro groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the quinazoline core, such as ketones, aldehydes, amines, and substituted aromatic compounds .
Scientific Research Applications
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib has several scientific research applications:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting epidermal growth factor receptor (EGFR) mutations.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: The parent compound, used as a first-line treatment for non-small cell lung cancer.
Erlotinib: Another EGFR tyrosine kinase inhibitor with a similar mechanism of action.
Afatinib: An irreversible EGFR inhibitor used in the treatment of non-small cell lung cancer.
Osimertinib: A third-generation EGFR inhibitor effective against T790M mutation-positive non-small cell lung cancer.
Uniqueness
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is unique due to its modified structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to gefitinib. The absence of the morpholine ring and the presence of the hydroxyethylamino group could potentially enhance its efficacy and reduce resistance mechanisms .
Properties
IUPAC Name |
2-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN4O3/c1-28-18-11-17-14(10-19(18)29-8-2-5-23-6-7-27)20(25-12-24-17)26-13-3-4-16(22)15(21)9-13/h3-4,9-12,23,27H,2,5-8H2,1H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGXWUJUPXLCDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459669 | |
Record name | AGN-PC-004YQ9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847949-56-8 | |
Record name | M-537194 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847949568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AGN-PC-004YQ9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | M-537194 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TY3KG7OI9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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